Product packaging for 1,5-Cyclooctanedione(Cat. No.:CAS No. 1489-74-3)

1,5-Cyclooctanedione

Cat. No.: B188023
CAS No.: 1489-74-3
M. Wt: 140.18 g/mol
InChI Key: HNIJGYLFFVBUNQ-UHFFFAOYSA-N
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Description

Significance of Eight-Membered Ring Systems in Organic Chemistry

Eight-membered rings are pivotal structural motifs found in a diverse array of biologically active natural products and complex pharmaceutical molecules. acs.orgrsc.org Frameworks such as those in taxol, a potent anticancer agent, and manzamine A, an alkaloid with insecticidal and antimalarial properties, feature these medium-sized rings. rsc.org Their prevalence in nature underscores their importance, driving significant research into methods for their construction. acs.org

However, the synthesis of eight-membered rings presents a formidable challenge in organic chemistry due to unfavorable thermodynamic and kinetic factors. rsc.orgatlasofscience.org Compared to the formation of more common five- and six-membered rings, the construction of medium-sized rings is hampered by:

Unfavorable Entropic Effects : The probability of the two ends of a linear precursor molecule meeting to form a ring decreases as the chain length increases, making cyclization entropically disfavored. rsc.org

Enthalpic Strain : Medium rings often suffer from significant transannular strain (non-bonded interactions across the ring) and torsional strain (eclipsing interactions along the ring's periphery), which destabilize the cyclic structure.

Despite these difficulties, the development of novel synthetic strategies to access these scaffolds is an area of intense research. acs.orgrsc.org Metal-mediated cyclizations and ring-expansion reactions are among the modern techniques employed to overcome the inherent challenges and efficiently construct these valuable molecular architectures. acs.org

Overview of Dicarbonyl Compounds in Synthetic Methodologies and Catalysis

Dicarbonyl compounds, particularly those with a 1,4- or 1,5-relationship like in cyclooctanedione, are exceptionally versatile building blocks in organic synthesis. acs.org Their utility stems from the reactivity of the two carbonyl groups, which can undergo a wide range of chemical transformations. They are key precursors for the synthesis of numerous carbocyclic and heterocyclic compounds, such as furans, pyrroles, thiophenes, and cyclopentenones. acs.orggoogle.com

Classical methods for synthesizing 1,4-dicarbonyl compounds include the Michael-type addition of acyl anion equivalents to α,β-unsaturated carbonyls and the nucleophilic substitution of α-haloketones. rsc.org More recent approaches leverage visible-light photoredox catalysis and transition-metal catalysis to achieve these structures under milder conditions and with greater functional group tolerance. rsc.org

In the context of medium-sized rings, dicarbonyl compounds like 1,4- and 1,5-cyclooctanedione are valuable substrates for transannular reactions. acs.orgrsc.org These reactions, where a bond is formed between non-adjacent atoms across the ring, can be catalyzed by acids or bases to create complex polycyclic systems in a single step. For instance, this compound undergoes transannular cyclization when treated with various diamines to produce unique tricyclic diaza-heterocycles. rsc.org Similarly, 1,4-cyclooctanedione (B8789919) can be used in asymmetric, catalytic transannular aldol (B89426) reactions to generate bicyclo[3.3.0]octane derivatives with high enantioselectivity. acs.org This highlights the crucial role of cyclic dicarbonyls in constructing intricate molecular frameworks that would be difficult to access through other synthetic routes.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₁₂O₂
1,4-Cyclooctanedione C₈H₁₂O₂
1,5-Cyclooctadiene (B75094) (COD) C₈H₁₂
Nitrous Oxide N₂O
Taxol C₄₇H₅₁NO₁₄
Manzamine A C₃₆H₄₄N₄O
Furan C₄H₄O
Pyrrole C₄H₅N
Thiophene C₄H₄S
Cyclopentenone C₅H₆O
α-haloketones RCOCH₂X
Diamines H₂N-R-NH₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B188023 1,5-Cyclooctanedione CAS No. 1489-74-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooctane-1,5-dione
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InChI

InChI=1S/C8H12O2/c9-7-3-1-4-8(10)6-2-5-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIJGYLFFVBUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933502
Record name Cyclooctane-1,5-dione
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Molecular Weight

140.18 g/mol
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CAS No.

1489-74-3
Record name 1,5-Cyclooctanedione
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Record name 1,5-Cyclooctanedione
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Record name Cyclooctane-1,5-dione
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Synthetic Strategies for 1,5 Cyclooctanedione

Ketonization Processes

Ketonization processes represent a direct method for introducing ketone functionalities onto a carbocyclic ring. A notable example is the conversion of 1,5-cyclooctadiene (B75094) using a potent oxidizing agent under specific liquid-phase conditions.

A significant route to 1,5-cyclooctanedione is the direct, catalyst-free liquid-phase ketonization of 1,5-cyclooctadiene (COD) with nitrous oxide (N₂O). researchgate.netcatalysis.ru This reaction proceeds via a mechanism involving the consecutive ketonization of the two carbon-carbon double bonds within the COD molecule. researchgate.net The process is typically carried out at elevated temperatures, in the range of 473–553 K, and exhibits first-order kinetics with respect to the initial reactants. researchgate.netcatalysis.ru

The proposed mechanism involves a 1,3-dipolar cycloaddition of N₂O to a C=C double bond of the diene. researchgate.net The first step of this consecutive reaction is the formation of an unsaturated monoketone intermediate. researchgate.netcatalysis.ru The subsequent ketonization of the remaining double bond in this intermediate leads to the formation of cyclooctanedione isomers. researchgate.net This method is highlighted as a promising approach in green chemistry for preparing valuable organic products. researchgate.netcatalysis.ru

Reaction Parameters for the Ketonization of 1,5-Cyclooctadiene
ParameterValueReference
Reactants1,5-Cyclooctadiene, Nitrous Oxide researchgate.netcatalysis.ru
PhaseLiquid researchgate.net
CatalystNone researchgate.netcatalysis.ru
Temperature Range473–553 K researchgate.netcatalysis.ru
Activation Energy113 kJ mol⁻¹ researchgate.netcatalysis.ru
Reaction OrderFirst order with respect to initial reactants researchgate.netcatalysis.ru

The ketonization of the unsaturated monoketone intermediate, formed from 1,5-cyclooctadiene, yields a mixture of two isomeric diketones: 1,4-cyclooctanedione (B8789919) and this compound. researchgate.netcatalysis.ru The distribution of these products is governed by the reactivity of the C=C double bonds in the cyclooctadiene and the monoketone intermediate, which have been found to be identical. researchgate.net

However, the stability of the resulting isomers differs significantly. This compound is a stable final product of the reaction. researchgate.netcatalysis.ru In contrast, 1,4-cyclooctanedione is prone to undergo further intramolecular aldol (B89426) transformation under the reaction conditions. researchgate.netcatalysis.ru This subsequent reaction leads to the formation of bicyclic compounds, effectively removing the 1,4-isomer from the product mixture and making the isolation of the 1,5-isomer more straightforward. researchgate.net

Oxidative Synthetic Routes

Oxidative methods provide an alternative pathway to this compound, starting from more saturated cyclooctane (B165968) derivatives. These routes rely on the selective introduction of oxygen atoms at specific positions of the carbocyclic ring.

The synthesis of this compound can be achieved through the oxidation of corresponding cyclooctane precursors, such as 1,5-cyclooctanediol. This precursor, specifically cis-1,5-cyclooctanediol, is a known compound available for chemical synthesis. The conversion of a diol to a dione (B5365651) is a standard oxidative transformation in organic chemistry. This process involves the oxidation of the two secondary alcohol functional groups to ketone groups. Various oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and efficiency.

As established in the ketonization of 1,5-cyclooctadiene, an unsaturated monoketone (a cyclooctenone derivative) serves as a key intermediate. researchgate.netcatalysis.ru The further oxidation, or ketonization, of this cyclooctenone derivative at its remaining C=C double bond is the final step that yields the desired this compound. researchgate.net This demonstrates that cyclooctenone derivatives are viable substrates for the synthesis of this compound, with reagents like nitrous oxide being effective for this transformation. researchgate.netcatalysis.ru

Cyclization and Rearrangement Approaches

Intramolecular cyclization reactions are a classical and powerful tool for the construction of cyclic molecules, including diketones. These methods typically involve the formation of a new carbon-carbon bond within an acyclic precursor to generate the desired ring structure.

A general and widely used strategy for the synthesis of cyclic ketones is the Dieckmann condensation, which is an intramolecular reaction of a diester with a base to yield a β-keto ester, followed by hydrolysis and decarboxylation. For the synthesis of this compound, a suitable acyclic precursor such as a derivative of decanedioic acid (e.g., diethyl decanedioate) would be required. The intramolecular cyclization would theoretically form the eight-membered ring containing the two ketone functionalities at the 1 and 5 positions. While being a fundamental approach for cyclic ketone synthesis, the efficiency of forming medium-sized rings like cyclooctane can sometimes be challenging due to entropic factors and potential transannular interactions. mdpi.com

Dioxime Ditosylate Rearrangements to Cyclic Lactams

A potential synthetic route involving the core structure of this compound utilizes the Beckmann rearrangement, a classic acid-catalyzed reaction that converts an oxime into an amide or, in the case of cyclic oximes, a lactam. wikipedia.orgorganicreactions.org This transformation fundamentally alters the carbocyclic framework by inserting a nitrogen atom into the ring.

The process would begin with the conversion of this compound into its corresponding dioxime by reaction with hydroxylamine (B1172632). chemistnotes.com To facilitate the rearrangement, the hydroxyl groups of the dioxime must be converted into a good leaving group. This is typically achieved by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), to form a dioxime ditosylate.

Upon treatment with acid, the protonated tosylate group departs, prompting a stereospecific migration of the alkyl group that is anti-periplanar to the N-O bond. wikipedia.orgorganic-chemistry.org This concerted migration and departure of the leaving group avoids the formation of an unstable nitrene intermediate. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. masterorganicchemistry.com

When applied to the symmetrical dioxime of this compound, this rearrangement would be expected to produce a nine-membered ring containing two amide functionalities, known as a bis-lactam. The archetypal example of this reaction is the industrial synthesis of caprolactam (a seven-membered lactam) from cyclohexanone (B45756) oxime, which is the precursor to Nylon 6. wikipedia.orgchemistnotes.com

Plausible Reaction Scheme for Beckmann Rearrangement

Step Precursor Reagents Intermediate/Product Transformation
1 This compound Hydroxylamine (NH₂OH) This compound dioxime Oximation
2 This compound dioxime p-Toluenesulfonyl chloride This compound dioxime ditosylate Tosylation
3 This compound dioxime ditosylate Acid (e.g., H₂SO₄), Heat Nine-membered bis-lactam Beckmann Rearrangement

Intramolecular Condensation Reactions of Cyclooctanedione Isomers

Dicarbonyl compounds can undergo base-catalyzed intramolecular aldol condensation reactions to form cyclic products. pressbooks.pub This reaction involves the formation of an enolate at the alpha-position of one carbonyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the other group within the same molecule. libretexts.org The thermodynamic stability of the resulting ring system is a critical factor, with five- and six-membered rings being strongly favored over more strained three- or four-membered rings. pressbooks.publibretexts.org

In the case of this compound, several intramolecular cyclization pathways are possible, leading to the formation of bicyclic (two-ring) systems. The specific product formed depends on which α-carbon is deprotonated to form the initial enolate.

Path A: Formation of a Bicyclo[3.3.1] system. If an enolate is formed at the C-2 position (alpha to the C-1 carbonyl), it can attack the C-5 carbonyl. This cyclization results in the formation of a new six-membered ring fused to the original eight-membered ring, yielding a bicyclo[3.3.1]nonenone derivative after dehydration.

Path B: Formation of a Bicyclo[3.2.1] system. Alternatively, if an enolate forms at the C-6 position (alpha to the C-5 carbonyl), a subsequent attack on the C-1 carbonyl would create a five-membered ring, leading to a bicyclo[3.2.1]octenone derivative.

Given the high stability of five- and six-membered rings, these bicyclic enones are the predicted products of an intramolecular aldol condensation of this compound. This type of reaction is exemplified by the condensation of 2,6-heptanedione, a linear 1,5-diketone, which exclusively yields the six-membered ring product, 3-methyl-2-cyclohexenone. libretexts.org

Predicted Products of Intramolecular Aldol Condensation

Starting Material Enolate Position Site of Attack Ring Size Formed Bicyclic Product Core
This compound C-2 C-5 6-membered Bicyclo[3.3.1]nonane
This compound C-6 C-1 5-membered Bicyclo[3.2.1]octane

Multi-Step Synthesis from Common Precursors

One of the most direct and practical methods for preparing this compound is a multi-step synthesis starting from the readily available industrial chemical 1,3-butadiene (B125203).

Step 1: Synthesis of 1,5-Cyclooctadiene The process begins with the nickel-catalyzed dimerization of 1,3-butadiene to produce cis,cis-1,5-cyclooctadiene. prepchem.comchemeurope.com This reaction is a cornerstone of industrial organometallic chemistry and provides a reliable source of the eight-membered diene precursor.

Step 2: Synthesis of 1,5-Cyclooctanediol The second step involves the hydroboration-oxidation of 1,5-cyclooctadiene. In this reaction, a hydroborating agent, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), adds across the two double bonds. chemeurope.com Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide and a base (like sodium hydroxide) replaces the boron atoms with hydroxyl groups, yielding 1,5-cyclooctanediol. chemicalbook.com This reaction proceeds with anti-Markovnikov selectivity and syn-stereochemistry.

Step 3: Oxidation to this compound The final step is the oxidation of the secondary alcohol groups of 1,5-cyclooctanediol to ketones. This transformation can be accomplished using a variety of standard oxidizing agents. Mild reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidation are commonly employed to convert secondary alcohols to ketones efficiently without over-oxidation or side reactions. The completion of this step yields the target molecule, this compound.

Multi-Step Synthesis Pathway

Step Starting Material Key Reagents Product Reaction Type
1 1,3-Butadiene Nickel Catalyst 1,5-Cyclooctadiene Dimerization
2 1,5-Cyclooctadiene 1. 9-BBN 2. H₂O₂, NaOH 1,5-Cyclooctanediol Hydroboration-Oxidation
3 1,5-Cyclooctanediol PCC or Swern Reagents This compound Oxidation

Reaction Mechanisms and Transformations of 1,5 Cyclooctanedione

Transannular Reactivity

Transannular reactions, which involve the formation of a bond across the ring, are a hallmark of medium-sized carbocycles like cyclooctane (B165968) derivatives. In 1,5-cyclooctanedione, the spatial arrangement of the two ketone functionalities facilitates intramolecular interactions, leading to the formation of bicyclic and tricyclic systems.

The reactivity of cyclooctanediones in intramolecular aldol (B89426) transformations is highly dependent on the relative positions of the ketone groups. During the ketonization of 1,5-cyclooctadiene (B75094) (COD) with nitrous oxide, both 1,4- and this compound (1,5-COD) are formed as isomeric products. researchgate.netcatalysis.ru While this compound is a stable final product of this reaction, the 1,4-isomer readily undergoes further intramolecular aldol transformation to yield bicyclic compounds. researchgate.netcatalysis.ru This difference in reactivity highlights the influence of ketone positioning on the favorability of transannular bond formation.

However, under specific catalytic conditions, derivatives of this compound can be induced to undergo transannular aldol reactions. For instance, in a total synthesis of (±)-ryanodol, a complex this compound intermediate (compound 817 in the synthesis) was treated with a Brønsted acid (3 mol% triflic acid). oregonstate.edu This catalyzed a transannular aldol reaction to form a fused five-membered ring system, a key step in constructing the natural product's intricate polycyclic core. oregonstate.edu

The propensity of this compound to undergo transannular reactions extends to its interactions with various reagents. Treatment of this compound with 1,2-diaminoarenes or 1,3-diaminopropane (B46017) initiates a transannular cyclization. rsc.org This one-pot synthesis efficiently produces substituted 2,5-diazatricyclo[4.3.3.01,5]dodecan-6-ols and 2,6-diazatricyclo[5.3.3.01,6]tridecan-7-ol, respectively, in moderate to good yields. rsc.org The reaction involves an initial nucleophilic attack of one amino group on a carbonyl, followed by an intramolecular attack of the second amino group on the other carbonyl carbon, demonstrating a clear case of transannular bond formation. rsc.org

Transannular bonding is also observed in functionalization reactions of related cyclooctane systems. For example, the bromination of cis-5-cyclooctene-1,2-dione leads to the formation of a dibromo keto ether through transannular bonding. cdnsciencepub.com

The development of asymmetric catalysis has enabled enantioselective transannular aldol reactions of cyclic diketones, providing access to chiral polycyclic structures. Proline and its derivatives have emerged as effective organocatalysts for these transformations. acs.org While much of the initial research focused on other isomers, the principles are broadly applicable to cyclooctanedione systems. For example, studies on 1,4-cyclooctanedione (B8789919) derivatives have shown that catalysts like trans-4-fluoro proline can facilitate highly enantioselective transannular aldolizations. acs.org This reaction on a substituted 1,4-cyclooctanedione yielded a bicyclo[3.3.0]octane derivative with excellent enantioselectivity (97:3 er). acs.org These findings underscore the potential for catalytic, asymmetric methods to control the stereochemical outcome of transannular reactions in cyclic diketones, including derivatives of this compound. acs.org

Nucleophilic Addition and Condensation Chemistry

The carbonyl groups of this compound are electrophilic centers that readily react with nucleophiles. wikipedia.org These reactions can lead to simple addition products or, through subsequent steps, to more complex molecular architectures like spirocycles.

The Corey-Chaykovsky reaction, which involves the reaction of a carbonyl compound with a sulfur ylide, is a powerful method for synthesizing epoxides (oxiranes). This reaction has been successfully applied to this compound to produce novel spirocyclic bis(oxiranes). researchgate.netmdpi.com Specifically, the reaction of this compound with the ylide derived from trimethylsulfonium (B1222738) iodide and potassium tert-butoxide yields 1,5-dioxadispiro[2.0.2.6]dodecane as a mixture of diastereomers. researchgate.netmdpi.com

A stereoselective Corey-Chaykovsky epoxidation was also a key step in a multi-step synthesis that proceeded through a this compound intermediate, demonstrating the utility of this reaction in complex molecule synthesis. oregonstate.edu

ReactantReagentsProductYieldReference
This compoundTrimethylsulfonium iodide, Potassium tert-butoxide1,5-Dioxadispiro[2.0.2.6]dodecane (mixture of diastereomers)68% mdpi.com

This interactive table summarizes the synthesis of bis(oxiranes) from this compound.

The bis(oxiranes) synthesized from this compound are valuable intermediates for creating polyfunctional compounds. researchgate.netmdpi.com The strained three-membered oxirane rings can be opened by nucleophiles, leading to a variety of substituted cyclooctane derivatives. The reaction path and the resulting products are often determined by the reciprocal orientation of the oxirane moieties in the starting diastereomers. researchgate.net

When the diastereomeric mixture of 1,5-dioxadispiro[2.0.2.6]dodecane is treated with sodium azide (B81097) (NaN₃), the ring-opening reaction proceeds differently for each isomer. mdpi.com One diastereomer undergoes a double ring-opening to yield (1s,5s)-1,5-bis(azidomethyl)cyclooctane-1,5-diol. The other diastereomer, under the same conditions, undergoes a more complex transformation involving a transannular cyclization following the initial nucleophilic attack, resulting in the formation of an azido-substituted oxabicyclo[3.3.1]nonane derivative. mdpi.com

ReactantReagentProduct(s)YieldReference
1,5-Dioxadispiro[2.0.2.6]dodecane (diastereomer 1)Sodium Azide(1s,5s)-1,5-Bis(azidomethyl)cyclooctane-1,5-diol41% mdpi.com
1,5-Dioxadispiro[2.0.2.6]dodecane (diastereomer 2)Sodium AzideAzido-substituted oxabicyclo[3.3.1]nonane derivative44% mdpi.com

This interactive table presents the outcomes of the ring-opening reactions of bis(oxiranes) derived from this compound.

Heterocyclic Ring Formation via Condensation with Nitrogen Nucleophiles

The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and materials science. Dicarbonyl compounds like this compound serve as valuable precursors for creating diverse heterocyclic structures. The spatial arrangement of the carbonyl groups in 1,5-diketones makes them particularly suitable for forming six-membered rings through condensation reactions. britannica.com

When this compound reacts with nitrogen-containing nucleophiles, it can lead to the formation of various heterocyclic systems. For instance, condensation with hydrazines can yield diazocine derivatives, while reactions with hydroxylamine (B1172632) can produce oxazocine structures. The precise nature of the resulting heterocyclic ring depends on the specific nitrogen nucleophile used and the reaction conditions employed. These reactions typically proceed through the initial formation of a C-N bond, followed by an intramolecular cyclization to form the final ring structure. britannica.com The process often involves intermediates that readily cyclize to create the desired heterocyclic product. britannica.com

The table below outlines the expected heterocyclic products from the condensation of this compound with various nitrogen nucleophiles.

Nitrogen NucleophileExpected Heterocyclic Product Class
Hydrazine (N₂H₄)Dihydropyridazine derivative
Substituted HydrazinesN-substituted Dihydropyridazine derivatives
Hydroxylamine (NH₂OH)Dihydrooxazine derivative
Primary Amines (R-NH₂)Dihydropyridine derivative

Oxidation and Rearrangement Reactions

Baeyer–Villiger Oxidation of Substituted 1,5-Cyclooctanediones

The Baeyer–Villiger oxidation is a notable reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones (cyclic esters). wikipedia.orgsigmaaldrich.com This transformation is achieved using peroxyacids or peroxides as the oxidizing agent. wikipedia.org The reaction's predictability in terms of regiochemistry and its stereospecificity are key features. sigmaaldrich.com The mechanism involves the migration of a carbon atom, and the substituent group best able to stabilize a positive charge tends to migrate preferentially. organic-chemistry.org

When substituted 1,5-cyclooctanediones undergo Baeyer–Villiger oxidation, the reaction leads to the formation of lactones. The insertion of an oxygen atom occurs between the carbonyl carbon and an adjacent carbon atom. libretexts.org The regioselectivity of this oxidation is influenced by the nature and position of the substituents on the cyclooctanedione ring. Factors such as stereoelectronics and ring strain can also affect the outcome. organic-chemistry.org For instance, the oxidation of a substituted cyclooctanedione will yield a nine-membered lactone. The specific product formed depends on which of the two non-equivalent C-C bonds adjacent to the carbonyl group migrates.

The general transformation is depicted below:

ReactantOxidizing AgentMajor Product
Substituted this compoundPeroxyacid (e.g., m-CPBA)Substituted Oxacyclononan-2,6-dione

This reaction is a powerful tool for synthesizing larger ring systems from more readily available cyclic ketones.

Photochemical Behavior and Contrast with Analogous Diketones

The photochemical behavior of cyclic ketones is highly dependent on their ring size and the relative positions of the functional groups. This compound exhibits photochemical properties that distinguish it from other cyclic diketones. While photolysis of some larger cyclic diketones, such as 1,6-cyclodecanedione, can lead to γ-hydrogen abstraction, the resulting biradical may not form stable products due to steric hindrance during ring closure. In contrast, the reactivity of smaller cyclic diketones like this compound is more influenced by ring strain and conformational rigidity.

The photochemical cycloaddition of enolized β-diketones to alkenes is a known method for forming cyclic 1,5-diketones. sci-hub.se However, the reverse process, or other photochemical transformations of the 1,5-dione system itself, are also of interest. The specific photochemical reactions that this compound undergoes can include intramolecular cycloadditions or rearrangements, with the outcomes being highly dependent on the reaction conditions and the wavelength of light used. The study of such reactions provides insight into the fundamental principles of photochemistry and the influence of molecular structure on reactivity.

Structural and Conformational Studies of 1,5 Cyclooctanedione

Conformational Analysis of the Eight-Membered Ring

The eight-membered ring of 1,5-cyclooctanedione is a flexible system capable of adopting several conformations. The most significant of these are the boat-chair (BC) and chair-chair (CC) forms. Through detailed molecular mechanics calculations, the relative stability of these and other possible conformations has been extensively studied. oup.com

Preferred Conformations

Computational and experimental studies have consistently shown that this compound predominantly exists in the boat-chair (BC) conformation. oup.com This conformation is considered the most stable arrangement for the molecule as it minimizes torsional and steric strains. Molecular mechanics calculations predict the BC form to be the lowest energy conformation. oup.com Specifically, the BC-3,7 form, where the carbonyl groups are at positions 3 and 7 of the boat-chair skeleton, is noted. oup.com While other conformations are possible, they are generally of higher energy; for instance, the chair (C) form is considered unfavorable due to high strain energy. oup.com

Experimental evidence from X-ray crystallography confirms that in the solid state, this compound adopts a boat-chair conformation. rsc.org A measure of the deviation from a perfectly symmetrical boat-chair conformation, the ΔBC parameter, was found to be very low (2.6°) for this compound, indicating a close fit to the symmetrical structure. oup.com This contrasts with some of its more complex derivatives, which may exhibit more distorted BC forms due to steric or intermolecular interactions in a crystal lattice. oup.com

Influence of Conformational Rigidity on Reactivity

The conformational properties of the this compound ring directly influence its chemical reactivity. The inherent ring strain and conformational rigidity are dominant factors in its chemical behavior, distinguishing it from more flexible, larger cyclic diketones. This rigidity can dictate the stereochemical outcome of reactions and even inhibit certain pathways.

For example, molecular dynamics simulations in solution show that this compound primarily adopts conformations where γ-hydrogen abstraction is sterically hindered, which suppresses its photoreactivity. Furthermore, the specific conformation of the cyclooctane (B165968) ring is crucial in transannular reactions, where the proximity of reacting centers across the ring leads to the formation of bicyclic products. mdpi.comresearchgate.net The synthesis of various polycyclic structures relies on controlling these transannular processes, which are themselves governed by the conformational preferences of the cyclooctane derivative substrate. researchgate.netacs.org

Stereochemical Aspects of this compound Derivatives

The synthesis of derivatives from this compound often leads to the formation of multiple stereoisomers. The analysis and control of this stereochemistry are vital for synthetic applications.

Diastereomeric Resolution and Analysis in Synthetic Sequences

In synthetic pathways involving this compound, the formation of diastereomers is a common occurrence. The separation and characterization of these diastereomers are crucial steps. For instance, the reaction of this compound with a sulfur ylide in a Corey-Chaykovsky reaction produces bis(oxirane) derivatives as a mixture of diastereomers. mdpi.com These individual diastereomers, such as the meso and racemic forms, can be isolated and separated using techniques like preparative column chromatography. mdpi.comlibretexts.org

The separated diastereomers can exhibit different reactivity. In the case of the bis(oxirane) derivatives of this compound, the relative orientation of the oxirane rings (cis or trans) determines the outcome of subsequent reactions, such as ring-opening with sodium azide (B81097). mdpi.comresearchgate.net One diastereomer might lead to a domino-like reaction involving an intramolecular attack, while the other undergoes a straightforward independent ring-opening of each oxirane moiety. mdpi.comresearchgate.net

Configurational Assignments via Spectroscopic Methods

Determining the absolute and relative configuration of this compound derivatives is accomplished using a combination of spectroscopic methods and X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. For cyclooctane systems, the analysis of 1H-1H coupling constants provides detailed information about the relative configuration of substituents. acs.orgnih.gov

Furthermore, 13C NMR spectroscopy is used to infer the symmetry of the molecule. oup.com Derivatives with a higher degree of symmetry will show fewer signals in their 13C NMR spectrum. oup.com For example, the proposed cis-trans configurations of fused-ring compounds derived from this compound have been successfully confirmed by comparing the number of observed 13C NMR peaks with the expected number for different symmetric or unsymmetric conformations. oup.com These assignments are often definitively confirmed by single-crystal X-ray analysis. oup.com

Solid-State Structural Elucidation

The definitive structure of this compound in the solid phase has been determined by single-crystal X-ray analysis. rsc.org This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state.

The X-ray crystal structure of this compound established that the eight-membered ring adopts a boat-chair conformation. rsc.org The crystallographic data revealed that the crystals are orthorhombic and belong to the space group P212121. rsc.org The geometries observed in the solid state were found to be in good agreement with those predicted by force-field calculations, validating the computational models used for conformational analysis. rsc.org In addition to X-ray diffraction, solid-state NMR spectroscopy serves as a complementary and powerful method for the structural characterization of crystalline organic compounds, providing insights into the local chemical environments and molecular packing. nih.gov

Data Tables

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 13.195(6)
b (Å) 11.425(5)
c (Å) 5.258(3)
Z 4

Source: rsc.org

Table 2: Conformational Deviation Parameter

Compound Conformation Deviation Parameter (ΔBC)
This compound Boat-Chair 2.6°

Source: oup.com

X-ray Crystallography Studies of Cyclooctanedione Systems

X-ray crystallography and molecular mechanics have been pivotal in elucidating the three-dimensional structure of cyclooctane derivatives. For this compound, these studies have revealed that the eight-membered ring is not planar but preferentially adopts a specific, low-energy conformation.

Research has consistently shown that this compound, along with cyclooctane itself and its simple derivatives, predominantly exists in a boat-chair (BC) conformation in the solid state. crystallography.net This conformation is also predicted to be the most stable by molecular mechanics calculations. crystallography.net Specifically, the BC-3,7 form is indicated to be more stable than the BC-1,5 form due to lower strain energy. crystallography.net The chair (C) conformation, which is another possibility for eight-membered rings, is considered energetically unfavorable for this compound due to high strain energy, and no structures with this conformation have been reported for the parent compound. crystallography.net

The fidelity of a given structure to the ideal symmetrical boat-chair conformation can be quantified using a deviation parameter, ΔBC. For this compound, this value is very low, indicating a close fit to the symmetrical BC form. This contrasts with more complex or strained systems, such as certain 5-8-5 fused ring compounds, which also adopt a BC form but show greater deviation from ideality due to intermolecular interactions in the crystal lattice. crystallography.net For instance, the eight-membered rings in the cis-trans isomers of some tricyclo[9.3.0.0]tetradecane-2,9-dione derivatives exist in the familiar BC form of this compound but with significantly larger deviation parameters. crystallography.net

Compound/SystemConformationDeviation Parameter (ΔBC)Reference
This compound Boat-Chair (BC)2.6° crystallography.net
Fused Ring System (2-C) Boat-Chair (BC)19.9° crystallography.net
Fused Ring System (3-A) Boat-Chair (BC)20.3° crystallography.net

Table 1: Comparison of deviation parameters for the boat-chair (BC) conformation in this compound and more complex fused ring systems as determined by X-ray studies. crystallography.net

Crystal Structure of this compound Dioxime

For context, structural studies on related cyclic dioximes have been performed. For example, X-ray diffraction analysis of the isomeric 1,2-cyclooctanedione (B8753512) dioxime has shown that its eight-membered ring adopts a boat-chair conformation. acs.org Furthermore, metal complexes incorporating cyclooctanedione dioxime as a ligand have been structurally characterized, confirming the compound's role as a chelating agent. bme.hu However, without a dedicated crystallographic study of this compound dioxime itself, specific data on its unit cell, space group, and precise molecular geometry remain undetermined.

Applications of 1,5 Cyclooctanedione in Advanced Organic Synthesis

Building Blocks for Complex Polycyclic Architectures

The conformational flexibility and the spatial proximity of the two ketone functionalities within the 1,5-cyclooctanedione ring make it an ideal substrate for transannular reactions. These intramolecular reactions forge new carbon-carbon bonds across the ring, efficiently generating complex bicyclic and polycyclic systems from a simple monocyclic precursor. researchgate.net

Generation of Bicyclic and Polycyclic Scaffolds

A primary application of this compound and its derivatives is in the construction of bicyclic systems through transannular aldol (B89426) reactions. oregonstate.edunih.gov This reaction involves the formation of an enolate at one of the ketone positions, which then attacks the other carbonyl carbon across the ring. The resulting aldol adduct is a bicyclo[3.3.1]nonane or bicyclo[4.2.1]nonane derivative, depending on the reaction conditions and substitution pattern.

For instance, substituted 1,5-cyclooctanediones can undergo site-selective deprotonation followed by a diastereoselective transannular aldol cyclization to produce the bicyclo[3.3.0]octane framework. core.ac.uk This strategy provides a powerful method for creating fused five-membered ring systems, which are common motifs in a variety of complex molecules. nih.gov The inherent reactivity of cyclooctane (B165968) derivatives in transannular reactions makes them promising substrates for developing novel approaches to polycyclic structures. d-nb.infobyjus.com The development of catalytic, asymmetric transannular aldolizations has further expanded the utility of this strategy, enabling the synthesis of chiral polycyclic products with high enantioselectivity. oregonstate.edu

Utility in Natural Product Synthesis Strategies

The ability to rapidly construct complex polycyclic cores from this compound intermediates has made it a valuable tool in the total synthesis of natural products. sioc-journal.cn Several elegant syntheses have featured a transannular reaction of a this compound derivative as a key step.

In the total synthesis of the complex natural product (±)-ryanodol, a two-directional ring expansion strategy was employed to create a substituted this compound intermediate. nih.gov This intermediate subsequently underwent a Brønsted acid-catalyzed transannular aldol reaction to deliver the fused five-membered ring system at the core of the natural product. nih.gov Similarly, the asymmetric total synthesis of (−)-merrilactone A utilized a photochemically derived cyclooctanedione. core.ac.uk This key intermediate was subjected to a base-induced transannular aldol reaction to diastereoselectively form a bicyclo[3.3.0]octane system, which was then elaborated to complete the synthesis. core.ac.uk The synthesis of another natural product, (+)-hirsutene, has also been achieved using a catalytic, asymmetric transannular aldolization of a related cyclooctanedione, highlighting the power of this approach in assembling triquinane skeletons. oregonstate.eduscielo.org.mx

Natural Product TargetThis compound RoleKey TransformationResulting Scaffold
(±)-RyanodolKey intermediate (815)Brønsted acid-catalyzed transannular aldol reactionFused five-membered ring system (819) nih.gov
(−)-Merrilactone AKey intermediate (122)Base-induced transannular aldol reactionBicyclo[3.3.0]octane system (124) core.ac.uk
(+)-HirsutenePrecursor to polycyclic productAsymmetric, catalytic transannular aldolizationBicyclic system for triquinane synthesis oregonstate.eduscielo.org.mx

Precursors to Heterocyclic Compounds

Beyond carbocyclic systems, this compound is a valuable precursor for a variety of heterocyclic structures. The carbonyl groups provide reactive handles for the introduction of heteroatoms, leading to the formation of spirocyclic, fused, and macrocyclic compounds containing oxygen and nitrogen.

Formation of Novel Spirocyclic and Fused Heterocycles

This compound can be transformed into novel spirocyclic bis(oxiranes) through the Corey-Chaykovsky reaction. d-nb.info This reaction converts the two ketone groups into spiro-fused epoxide rings, yielding 1,5-dioxadispiro[2.0.2.6]dodecane. byjus.com These bis(oxiranes) are versatile intermediates themselves. Treatment of the cis-diastereomer with sodium azide (B81097) results in a straightforward double ring-opening to furnish the corresponding diazidodiol.

More complex reactivity is observed with the trans-diastereomer. Its reaction with sodium azide initiates a domino reaction sequence. After the initial nucleophilic opening of one oxirane ring by the azide, an intramolecular nucleophilic attack occurs, leading to the formation of a new, six-membered oxygen-containing ring. This process yields functionalized derivatives of the oxabicyclo[3.3.1]nonane core, demonstrating a sophisticated method for converting a simple diketone into a complex, fused heterocyclic system. d-nb.info

ReactantReactionIntermediate ProductFinal Heterocyclic Product
This compoundCorey-Chaykovsky Reaction1,5-Dioxadispiro[2.0.2.6]dodecane byjus.comNot Applicable
cis-1,5-Dioxadispiro[2.0.2.6]dodecaneRing-opening with NaN₃Not ApplicableDiazidodiol derivative
trans-1,5-Dioxadispiro[2.0.2.6]dodecaneDomino reaction with NaN₃Azido-alcohol intermediateOxabicyclo[3.3.1]nonane derivative

Synthesis of Macrocyclic Lactam Derivatives

This compound is a suitable precursor for the synthesis of 10-membered macrocyclic bis-lactam derivatives via a double Beckmann rearrangement. The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide.

The synthetic sequence begins with the conversion of this compound into its corresponding dioxime, this compound dioxime, by treatment with hydroxylamine (B1172632). When this dioxime is exposed to acidic conditions (e.g., using strong protic acids or Lewis acids), both oxime functionalities undergo rearrangement simultaneously. This double rearrangement and subsequent tautomerization results in the formation of a 10-membered ring containing two amide (lactam) groups, known as a diazacyclodecanedione. This transformation provides a direct route from a carbocyclic diketone to a macrocyclic dilactam, a scaffold of interest in medicinal and materials chemistry.

Intermediates for Bioorthogonal Reagent Development

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. One of the most prominent bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes that react rapidly with azides without the need for a toxic copper catalyst. This compound serves as a key synthetic intermediate for the preparation of certain classes of these important cyclooctyne (B158145) reagents.

While many difluorinated cyclooctynes (DIFO) are prepared from 1,3-cyclooctanedione, other important reagents can be traced back to the 1,5-isomer. For example, the synthesis of monofluorinated cyclooctyne (MOFO) reagents has been achieved starting from cis-1,5-cyclooctanediol, which is readily accessible via the reduction of this compound. In this synthesis, the diol is mono-allylated and then oxidized to form a ketone. Subsequent steps involve enolate formation, fluorination, and elimination to generate the strained cyclooctyne ring. The modification of cyclooctyne reagents, such as the introduction of ketone functionalities, has been shown to increase the rate of the SPAAC reaction and can even impart useful properties like fluorescence switching. The accessibility of this compound thus provides a crucial entry point for the development of tailored reagents for in vivo imaging and biomolecule labeling.

Precursor from 1,5-CODKey IntermediateBioorthogonal Reagent ClassApplication
cis-1,5-CyclooctanediolSubstituted cyclooctanoneMonofluorinated Cyclooctyne (MOFO)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Coordination Chemistry and Supramolecular Assemblies Involving Cyclooctanediones

Ligand Properties of Dicarbonyls in Metal Complexation

1,5-Cyclooctanedione, a dicarbonyl compound, demonstrates significant versatility as a ligand in the formation of metal complexes. The presence of two ketone functional groups allows for multiple modes of coordination with a metal center. The eight-membered ring structure of this compound is flexible and can adopt various conformations, such as chair-boat or boat-boat, which enables it to bind effectively with a range of metal ions.

This compound can function as a bidentate ligand, where the oxygen atoms of both carbonyl groups coordinate to a single metal atom, forming a stable chelate ring. This chelating effect contributes to the stability of the resulting metal complex. For example, this compound can react with platinum(II) compounds to form complexes where it acts as a bidentate ligand.

Alternatively, this compound can act as a bridging ligand, connecting two or more metal centers by having each carbonyl group coordinate to a different metal ion. This capability is instrumental in the construction of coordination polymers and other extended supramolecular architectures. The specific conformation adopted by the cyclooctane (B165968) ring is a key factor in dictating the final structure of these polymeric materials.

The coordination of this compound to a metal can also influence its reactivity. The interaction with a Lewis acidic metal center can enhance the electrophilic character of the carbonyl carbons, making them more susceptible to nucleophilic attack. This activation is a common feature in the chemistry of coordinated carbonyl compounds.

A related compound, 1,5-cyclooctadiene (B75094) (COD), is a well-known ligand in organometallic chemistry, often binding to metals through its two alkene groups. chemeurope.comwikipedia.org Complexes such as those with nickel, palladium, and platinum are stable yet allow for the COD ligand to be easily replaced, making them useful starting materials in synthesis. chemeurope.com The stability of these metal-COD complexes is attributed to the chelate effect. chemeurope.comwikipedia.org

Complex TypeMetal ExamplesLigandKey Feature
Dicarbonyl ComplexPlatinum(II)This compoundBidentate chelation
Diene ComplexNi, Pd, Pt, Rh, Ir1,5-CyclooctadieneBidentate, easily displaced ligand
Dioxime ComplexCobalt(III)Alicyclic α-dioximes (C5-C8)Formation of stable mixed-ligand complexes

Role in Directed Self-Assembly of Organic Macrocycles

The specific geometry and functionality of this compound make it a useful component in the directed self-assembly of organic macrocycles. chemistryviews.org Directed self-assembly (DSA) is a technique used to create ordered structures from block copolymers, often guided by a pre-patterned template. brewerscience.comstanford.edu

In the synthesis of macrocycles, this compound can serve as a key building block. For instance, it can undergo condensation reactions with diamines to form macrocyclic Schiff bases. The stoichiometry of the reactants and the nature of the diamine determine the size and structure of the resulting macrocycle. A [2+2] condensation, for example, would involve two units of the dione (B5365651) and two units of the diamine to form a tetrameric macrocycle.

Metal ions can play a crucial role in these self-assembly processes by acting as templates. The metal coordinates to the carbonyl and amine groups, organizing the reactants in a way that promotes the formation of a specific macrocyclic product, thereby increasing the efficiency and selectivity of the reaction. These resulting macrocycles can then serve as ligands for more complex metal assemblies or as host molecules. The synthesis of macrocycles can be a direct and flexible two-step process, as demonstrated in some Ugi four-component reactions. uj.edu.pl

Influence on Supramolecular Structure Formation during Chemical Processes

This compound can influence the formation of supramolecular structures through non-covalent interactions, such as hydrogen bonding. escholarship.org The carbonyl groups can act as hydrogen bond acceptors, interacting with suitable donor molecules to guide the assembly of extended crystalline networks. soton.ac.ukfip.org This ability to form co-crystals is a key aspect of crystal engineering, where different molecular components are brought together to create new solid-state materials with tailored properties. nih.govfrontiersin.org

The formation of strong crosslinks and the strengthening of a supramolecular structure can be facilitated by the thermal-oxidative degradation of terminal oxygen-containing groups. researchgate.net In some catalytic processes, the oxidation of related compounds like cyclooctane can lead to the formation of 1,4- and this compound as products. rsc.org The specific interactions and resulting architecture are dependent on the chemical and geometrical features of the constituent molecules. nih.gov

Computational and Mechanistic Investigations of 1,5 Cyclooctanedione Chemistry

Theoretical Prediction of Reactivity and Stability

Theoretical models are powerful tools for predicting the intrinsic properties of 1,5-cyclooctanedione. By employing quantum chemical calculations and molecular mechanics simulations, researchers can forecast its reactivity and conformational energetics without the need for empirical data.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure and, consequently, the reactivity and stability of molecules like this compound. jocpr.comnrel.govrsc.org These methods solve the electronic Schrödinger equation to determine the ground-state electronic energy, a fundamental property that dictates molecular stability. jocpr.com By modeling potential energy surfaces, quantum chemistry can identify the most energetically favorable reaction pathways, predict kinetics, and elucidate reaction mechanisms. jocpr.com For instance, DFT calculations have been used to study the stability of various tautomers and conformers, providing insights into which forms are most likely to be present under different conditions. nih.gov The accuracy of these calculations is critical, with methods like the M06-2X functional combined with the def2-TZVP basis set being chosen for their balance of experimental accuracy and computational efficiency in studying organic molecules. nrel.gov Such calculations can predict properties like enthalpies, Gibbs free energies, and vibrational frequencies, which are essential for a comprehensive understanding of the molecule's behavior. nrel.gov

Molecular mechanics simulations are a computationally efficient method for exploring the conformational landscape of flexible molecules like this compound. These simulations use classical mechanics to model the potential energy of a system as a function of its atomic coordinates. This approach is particularly useful for determining the relative energies of different conformers and the energy barriers between them.

Studies have shown that this compound can exist in several conformations, with the boat-chair form being one of the most stable. Molecular mechanics calculations, such as those using the MM2 and MM3 force fields, have been employed to determine the conformational energetics. For example, the Baeyer–Villiger oxidation of cis-3,7-dimethyl-1,5-cyclooctanedione leads to a diastereomeric mixture of products, and understanding the conformational preferences of the starting dione (B5365651) is key to rationalizing the product distribution. semi.ac.cn The conformational flexibility or rigidity of cyclic diketones significantly influences their reactivity. In contrast to smaller, more rigid cyclic diketones, the larger ring of this compound allows for more complex conformational possibilities that can be effectively modeled using these simulation techniques.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions involving this compound. By determining kinetic parameters and identifying the slowest step in a reaction sequence, a detailed picture of the reaction pathway can be constructed.

The experimental determination of kinetic parameters, such as rate constants and activation energies, provides quantitative data on reaction speeds and their temperature dependence. One notable reaction is the liquid-phase ketonization of 1,5-cyclooctadiene (B75094) to produce this compound. researchgate.netresearchgate.netcatalysis.ru This uncatalyzed reaction, occurring between 473–553 K, was found to be first order with respect to the initial reactants and has a determined activation energy of 113 kJ mol⁻¹. researchgate.netresearchgate.netcatalysis.ru The reaction proceeds through an unsaturated monoketone intermediate. researchgate.netresearchgate.netcatalysis.ru Theoretical models can then be used to fit this kinetic data to a rate equation, providing a deeper understanding of the reaction dynamics. researchgate.net

Table 1: Kinetic Parameters for the Ketonization of 1,5-Cyclooctadiene

Parameter Value Conditions
Activation Energy (Ea) 113 kJ mol⁻¹ 473–553 K, liquid phase

This table summarizes the kinetic parameters for the formation of this compound from 1,5-cyclooctadiene.

Advanced Spectroscopic Characterization for Mechanistic Insights

Advanced spectroscopic techniques are indispensable for elucidating the mechanisms of reactions involving this compound. These methods allow for the direct observation and characterization of reactants, intermediates, and products. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry are routinely used to establish the structure and regiochemistry of reaction products. mdpi.comajchem-a.com For instance, in the synthesis of novel bis(oxiranes) from this compound, the relative configuration of the diastereomers was determined using ¹³C NMR chemical shift calculations and analysis of NMR spectra, taking molecular symmetry into account. mdpi.com In more complex mechanistic studies, transient absorption spectroscopy and pulse radiolysis can be utilized to investigate the underlying photophysical processes and gain insight into reaction kinetics. acs.org The combination of these advanced spectroscopic methods with computational analysis provides a powerful approach to unraveling complex reaction mechanisms. mdpi.comacs.org

NMR and GC-MS in Reaction Monitoring and Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical methods for the qualitative and quantitative analysis of chemical reactions involving this compound. NMR spectroscopy allows for real-time monitoring of reactions, providing structural information on the species present in the reaction mixture, while GC-MS is exceptionally useful for separating and identifying volatile components, even in trace amounts.

NMR Spectroscopy in Reaction Monitoring

¹H and ¹³C NMR spectroscopy are fundamental for tracking the conversion of this compound to its products. By acquiring spectra at different time intervals, researchers can observe the disappearance of reactant signals and the appearance of product signals, allowing for the calculation of reaction rates and the identification of transient intermediates.

A notable example is the Corey-Chaykovsky reaction of this compound. In this reaction, the dione is converted into a bis(oxirane). The progress of this transformation can be monitored by ¹H NMR spectroscopy. The relatively simple spectrum of the starting dione, characterized by signals for its methylene (B1212753) protons, is gradually replaced by a more complex spectrum corresponding to the bis(oxirane) products. The formation of diastereomers (cis and trans isomers) can also be detected, as they will have distinct sets of NMR signals.

For instance, in the reaction to form 1,8-dioxadispiro[2.3.2.3]dodecane, the key diagnostic signals in the ¹H NMR spectrum for the product would be the appearance of singlets or doublets for the oxirane methylene protons, which are absent in the starting material.

CompoundKey ¹H NMR SignalTypical Chemical Shift (δ, ppm)Interpretation
This compoundMethylene protons adjacent to carbonyl~2.5-2.7Signal for starting material
This compoundOther methylene protons~1.8-2.0Signal for starting material
1,8-Dioxadispiro[2.3.2.3]dodecaneOxirane methylene protons~2.6 (variable)Appearance confirms product formation
1,8-Dioxadispiro[2.3.2.3]dodecaneCyclooctane (B165968) ring protons~1.4-1.9Shifted signals corresponding to the product structure

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Furthermore, ¹³C NMR provides clear evidence of the reaction's progress. The disappearance of the characteristic downfield signal of the ketone carbonyl carbons (typically around 210-215 ppm for cyclooctanediones) and the appearance of signals for the spiro carbons and oxirane ring carbons of the product are definitive indicators of the conversion.

Another significant application is in the study of rearrangement reactions, such as the Beckmann rearrangement of this compound dioxime. The rearrangement of the dioxime, typically promoted by an acid or a reagent like a sulfonyl chloride, leads to the formation of a bis-lactam. The exclusive formation of one isomer over another, a key mechanistic question, can be unequivocally determined by detailed 1D and 2D NMR analysis of the purified product. free.fr The connectivity and spatial relationships between protons and carbons in the product's ring structure are established through techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

GC-MS for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry is a highly sensitive technique used to separate and identify the components of a reaction mixture. In the context of this compound chemistry, GC-MS is invaluable for assessing the purity of the starting material, monitoring the reaction for the presence of byproducts, and confirming the identity of the final products.

In a typical GC-MS analysis of a reaction involving this compound, the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. Each component produces a peak at a specific retention time. The mass spectrometer then fragments each component as it elutes from the column, generating a unique mass spectrum that serves as a molecular fingerprint.

For example, in the synthesis of this compound itself, GC-MS can be used to ensure its separation from its isomer, 1,4-cyclooctanedione (B8789919), as they will exhibit different retention times. mdpi.com When monitoring a reaction, the disappearance of the peak corresponding to this compound and the emergence of new peaks indicate product formation. The mass spectra of these new peaks can then be used to identify them.

ComponentTypical Retention Time (min)Key Mass Spectral Fragments (m/z)Identification
This compoundVaries with column and conditions140 (M+), 112, 98, 84, 55Starting Material
1,8-Dioxadispiro[2.3.2.3]dodecaneLonger than starting material168 (M+), various fragmentsProduct
Solvent/ByproductsVariableDependent on speciesImpurities or side-products

Note: Retention times and mass fragments are illustrative and depend on the specific GC-MS instrumentation and conditions.

The combination of retention time and mass spectrum provides a high degree of confidence in the identification of the products. For instance, the successful formation of a bis(oxirane) from this compound would be confirmed by a GC peak with a mass spectrum showing the correct molecular ion (M+) and a fragmentation pattern consistent with the proposed structure. This technique is also crucial for detecting and identifying any side-products, such as mono-oxiranes or products from intramolecular condensation reactions, which provides deeper insight into the reaction mechanism and selectivity.

Q & A

Q. How can the role of σ-hole interactions in this compound-protein complexes be experimentally distinguished from hydrogen bonding?

  • Methodological Answer: Use polarized Raman spectroscopy to detect anisotropic electron density around halogen atoms. Synthesize deuterated analogs to isolate vibrational modes associated with hydrogen bonding. Compare crystal structures of wild-type vs. halogen-deficient mutants to quantify interaction energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.